molecular formula C12H12BrNO B11850860 6-Bromo-2,2-dimethylchroman-4-carbonitrile

6-Bromo-2,2-dimethylchroman-4-carbonitrile

Cat. No.: B11850860
M. Wt: 266.13 g/mol
InChI Key: GQFUQHPJCJHGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2-dimethylchroman-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO. It is a derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom and a nitrile group in its structure makes it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethylchroman-4-carbonitrile typically involves the bromination of 2,2-dimethylchroman-4-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethylchroman-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The chroman ring can undergo oxidation to form chromone derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,2-dimethylchroman-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with a similar structure but lacking the bromine atom and nitrile group.

    2,2-Dimethylchroman-4-one: Similar to 6-Bromo-2,2-dimethylchroman-4-carbonitrile but without the bromine and nitrile substituents.

    6-Bromo-2,2-dimethylchroman-4-one: Similar structure but lacks the nitrile group.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydrochromene-4-carbonitrile

InChI

InChI=1S/C12H12BrNO/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,8H,6H2,1-2H3

InChI Key

GQFUQHPJCJHGJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.